propan-2-yl 3-{3-amino-6-methyl-5H,6H,7H,8H-thieno[2,3-b]1,6-naphthyridin-2-yl}-3-oxopropanoate
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Overview
Description
propan-2-yl 3-{3-amino-6-methyl-5H,6H,7H,8H-thieno[2,3-b]1,6-naphthyridin-2-yl}-3-oxopropanoate is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a unique structure that includes a thieno[2,3-b][1,6]naphthyridine core, which is known for its potential biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl 3-{3-amino-6-methyl-5H,6H,7H,8H-thieno[2,3-b]1,6-naphthyridin-2-yl}-3-oxopropanoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno[2,3-b][1,6]naphthyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[2,3-b][1,6]naphthyridine ring system.
Introduction of the Amino Group: The amino group can be introduced through nucleophilic substitution reactions using amines.
Esterification: The final step involves the esterification of the carboxylic acid group with isopropanol to form the oxopropanoate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
propan-2-yl 3-{3-amino-6-methyl-5H,6H,7H,8H-thieno[2,3-b]1,6-naphthyridin-2-yl}-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.
Scientific Research Applications
propan-2-yl 3-{3-amino-6-methyl-5H,6H,7H,8H-thieno[2,3-b]1,6-naphthyridin-2-yl}-3-oxopropanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of propan-2-yl 3-{3-amino-6-methyl-5H,6H,7H,8H-thieno[2,3-b]1,6-naphthyridin-2-yl}-3-oxopropanoate involves its interaction with specific molecular targets. The amino group and the thieno[2,3-b][1,6]naphthyridine core can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Isopropyl 3-amino-6-methyl-4-(2-thienyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxylate
- Methyl 3-(3-amino-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridin-2-yl)-3-oxopropanoate
Uniqueness
propan-2-yl 3-{3-amino-6-methyl-5H,6H,7H,8H-thieno[2,3-b]1,6-naphthyridin-2-yl}-3-oxopropanoate is unique due to its specific substitution pattern and the presence of the isopropyl ester group. This structural uniqueness can lead to different biological activities and chemical reactivity compared to similar compounds.
Biological Activity
Propan-2-yl 3-{3-amino-6-methyl-5H,6H,7H,8H-thieno[2,3-b]1,6-naphthyridin-2-yl}-3-oxopropanoate (CAS No. 1017049-62-5) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties and other relevant pharmacological effects.
Chemical Structure and Properties
The molecular formula of this compound is C17H21N3O3S. The structure features a thieno[2,3-b]1,6-naphthyridine core with an amino group and a propanoyl moiety that may influence its biological activity significantly.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to naphthyridines and Mannich bases. The compound under discussion has been evaluated for its cytotoxic effects against various cancer cell lines.
- Case Study: Cytotoxicity Against Cancer Cell Lines
- A study evaluated the cytotoxicity of similar naphthyridine derivatives against human breast cancer (MCF-7) and liver carcinoma (HepG2) cell lines. The results indicated that these compounds exhibited significant cytotoxic effects compared to standard chemotherapeutics like 5-fluorouracil .
- In vitro assays demonstrated IC50 values in the micromolar range for several derivatives of naphthyridine structures, suggesting a promising lead for further development.
Compound | Cell Line | IC50 (μM) | Reference |
---|---|---|---|
Naphthyridine Derivative A | MCF-7 | 15.4 | |
Naphthyridine Derivative B | HepG2 | 12.8 | |
Propan-2-yl 3-{...} | Jurkat | 10.0 |
The anticancer activity of propan-2-yl 3-{...} may be attributed to several mechanisms:
- DNA Interaction : Similar compounds have been shown to intercalate with DNA or inhibit topoisomerases, leading to apoptosis in cancer cells .
- Oxidative Stress : The generation of reactive oxygen species (ROS) may also contribute to the cytotoxicity observed in cancer cells treated with this compound.
Other Biological Activities
In addition to anticancer properties, compounds derived from naphthyridines are noted for their diverse biological activities:
- Antimicrobial Activity : Some studies suggest that related thieno[2,3-b]naphthyridines exhibit antibacterial and antifungal properties.
- Anti-inflammatory Effects : Research indicates potential anti-inflammatory effects through inhibition of pro-inflammatory cytokines.
Properties
IUPAC Name |
propan-2-yl 3-(3-amino-6-methyl-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridin-2-yl)-3-oxopropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-9(2)23-14(22)7-13(21)16-15(18)11-6-10-8-20(3)5-4-12(10)19-17(11)24-16/h6,9H,4-5,7-8,18H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRDVEJPNLLHUDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CC(=O)C1=C(C2=C(S1)N=C3CCN(CC3=C2)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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